molecular formula C30H52O B1230970 Dinosterol CAS No. 58670-63-6

Dinosterol

Cat. No.: B1230970
CAS No.: 58670-63-6
M. Wt: 428.7 g/mol
InChI Key: LPFIPZJIWTZLEY-DAABMGJCSA-N
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Description

Dinosterol, also known as this compound, is a naturally occurring sterol with the molecular formula C30H52O. It is found in various marine organisms, including dinoflagellates and certain types of algae. This compound is characterized by its unique structure, which includes a hydroxyl group at the C-3 position and a double bond between C-5 and C-6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinosterol can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of squalene, a triterpene, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and double bond. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as marine algae and dinoflagellates. The extraction process involves the use of organic solvents to isolate the sterol from the biomass, followed by purification steps such as chromatography to obtain the pure compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Dinosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinosterol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dinosterol involves its interaction with cellular membranes and enzymes. The hydroxyl group at the C-3 position allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can modulate the activity of enzymes involved in sterol metabolism, influencing various biochemical pathways. These interactions contribute to its biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Dinosterol is unique among sterols due to its specific structure and marine origin. Similar compounds include:

This compound’s uniqueness lies in its specific structural features and its occurrence in marine environments, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

58670-63-6

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1

InChI Key

LPFIPZJIWTZLEY-DAABMGJCSA-N

SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C

Canonical SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C

Synonyms

dinosterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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